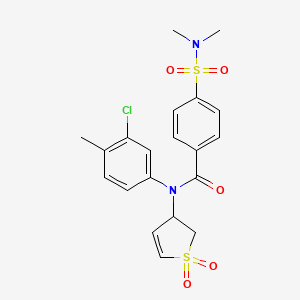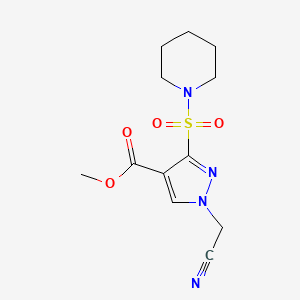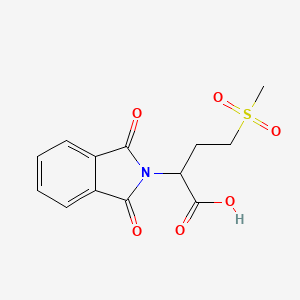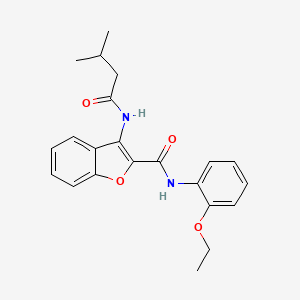
N-(3-Amino-4-methylpentyl)-7-fluoro-N-methylquinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Amino-4-methylpentyl)-7-fluoro-N-methylquinoxaline-6-carboxamide, also known as ANAM-070, is a chemical compound that has been widely studied in the field of neuroscience. ANAM-070 is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in synaptic transmission and cognitive function.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research has highlighted the potential of quinoxaline derivatives as potent antibacterial agents. For example, studies on pyridonecarboxylic acids and their analogs have shown significant antibacterial activity, leading to the identification of compounds more active than existing treatments like enoxacin, thereby warranting further biological investigation (Egawa et al., 1984). Similarly, novel antibacterial 8-chloroquinolone compounds with specific N-1 substituents have exhibited exceptional antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly outperforming other agents like trovafloxacin (Kuramoto et al., 2003).
Fluorescent Sensing Technologies
Advancements in fluorescent sensing for anion detection in aqueous environments have been made using quinoxaline derivatives. Dicationic N-methylated quinolyl moieties have been synthesized to exhibit efficient fluorescence quenching by various anions, demonstrating significant binding capabilities which could be attributed to the high acidity and preorganized structures of the receptors (Dorazco‐González et al., 2014).
Novel Polymers and Material Sciences
In the realm of materials science, quinoxaline derivatives have been explored for the synthesis of aromatic polyamides and other polymers, offering insights into their thermal properties and potential applications. For instance, aromatic polyamides based on bis(ether-carboxylic acid) derived from tert-butylhydroquinone have been synthesized, revealing soluble polyamides that form transparent and tough films, displaying high thermal stability (Yang et al., 1999). Moreover, room-temperature free-radical-induced polymerization of bismaleimide via novel diphenylquinoxaline-containing hyperbranched aromatic polyamide has been demonstrated, showcasing the potential for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek et al., 2003).
Eigenschaften
IUPAC Name |
N-(3-amino-4-methylpentyl)-7-fluoro-N-methylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O/c1-10(2)13(18)4-7-21(3)16(22)11-8-14-15(9-12(11)17)20-6-5-19-14/h5-6,8-10,13H,4,7,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYZTEOAEGXVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN(C)C(=O)C1=CC2=NC=CN=C2C=C1F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681169.png)
![[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine](/img/structure/B2681171.png)
![2-Nitro-N-[(2S,3R)-6-oxo-2-piperidin-4-ylpiperidin-3-yl]benzenesulfonamide](/img/structure/B2681172.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2681173.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(o-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2681176.png)
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2681178.png)


![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2681184.png)

![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine](/img/structure/B2681188.png)

